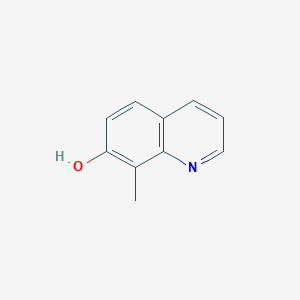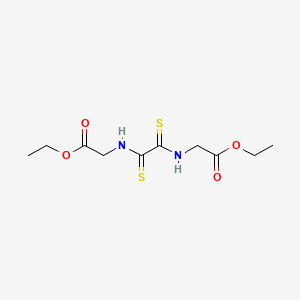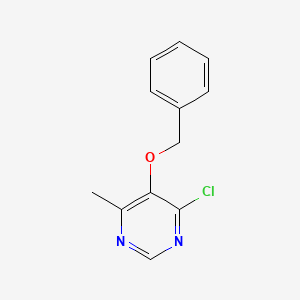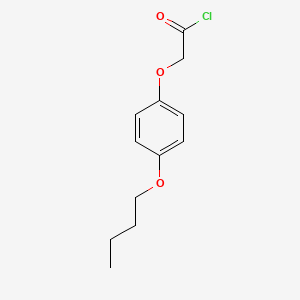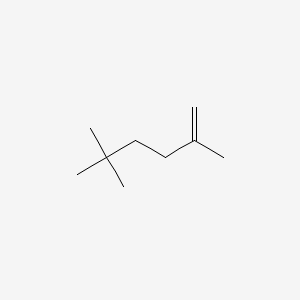
2,5,5-Trimethyl-1-hexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,5-Trimethyl-1-hexene is an organic compound with the molecular formula C₉H₁₈. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is also known by its IUPAC name, 1-Hexene, 2,5,5-trimethyl-.
准备方法
Synthetic Routes and Reaction Conditions
2,5,5-Trimethyl-1-hexene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2,5,5-trimethyl-1-hexanol using an acid catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation Reactions: Another method involves the alkylation of isobutene with isobutylene in the presence of a strong acid catalyst like hydrofluoric acid.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions.
化学反应分析
Types of Reactions
2,5,5-Trimethyl-1-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Hydrogenation: The double bond in this compound can be hydrogenated to form 2,5,5-trimethylhexane.
Halogenation: It reacts with halogens such as chlorine or bromine to form dihalogenated products.
Polymerization: Under specific conditions, it can undergo polymerization to form polyalkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Hydrogenation: Typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Halogenation: Halogenation reactions often use halogen gases (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Hydrogenation: 2,5,5-Trimethylhexane.
Halogenation: Dihalogenated alkanes.
科学研究应用
2,5,5-Trimethyl-1-hexene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 2,5,5-Trimethyl-1-hexene depends on the specific reaction it undergoes. For example:
Oxidation: The double bond is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which further reacts to form the final oxidized product.
Hydrogenation: The double bond is reduced by the addition of hydrogen atoms, facilitated by the metal catalyst.
Halogenation: The double bond reacts with halogen molecules, forming a cyclic halonium ion intermediate, which is then attacked by a halide ion to form the dihalogenated product.
相似化合物的比较
2,5,5-Trimethyl-1-hexene can be compared with other similar alkenes, such as:
1-Hexene: A straight-chain alkene with a similar molecular formula but without branching.
2-Methyl-1-pentene: A branched alkene with a different branching pattern.
3,3-Dimethyl-1-butene: Another branched alkene with a different structure.
Uniqueness
This compound is unique due to its specific branching pattern, which influences its physical and chemical properties, such as boiling point, reactivity, and steric effects in reactions.
属性
IUPAC Name |
2,5,5-trimethylhex-1-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h1,6-7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQMYJAPIDGHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338012 |
Source


|
| Record name | 2,5,5-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62185-56-2 |
Source


|
| Record name | 2,5,5-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

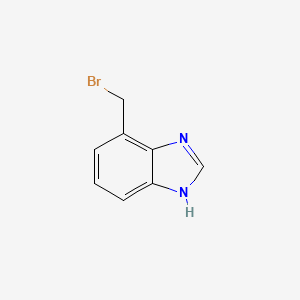

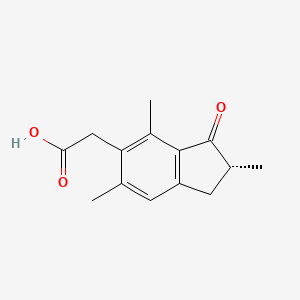
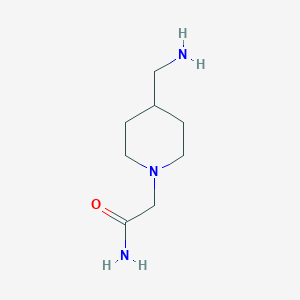
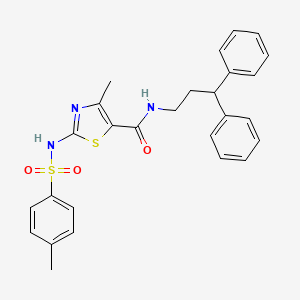
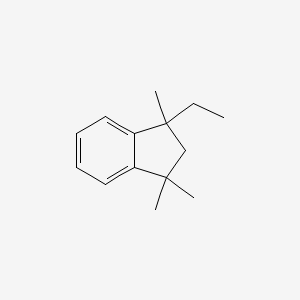
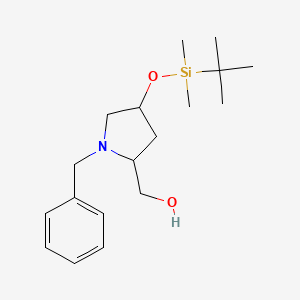
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
